molecular formula C10H19Cl3NO4P B094702 Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester CAS No. 18183-53-4

Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester

Cat. No. B094702
CAS RN: 18183-53-4
M. Wt: 354.6 g/mol
InChI Key: FGWVWHHVAIIXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester is a chemical compound that is widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester is not well understood. However, it is believed that it acts as a nucleophile and attacks the electrophilic carbonyl group in the substrate, leading to the formation of a covalent bond.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester. However, it has been reported to exhibit some toxicological effects on the liver and kidneys in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester in lab experiments include its versatility as a reagent in organic synthesis and its ability to form covalent bonds with substrates. However, its limitations include its potential toxicity and limited information on its biochemical and physiological effects.

Future Directions

There are several future directions for the use of Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester in scientific research. These include its potential use in the synthesis of new antiviral and anticancer compounds, as well as its use in the development of new organic synthesis methods. Additionally, further studies are needed to understand its mechanism of action and potential toxicological effects.

Synthesis Methods

The synthesis of Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester involves the reaction of trichloroacetyl chloride with dibutyl phosphoramidate. This reaction leads to the formation of the desired compound, which can be purified through recrystallization.

Scientific Research Applications

Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester is widely used in scientific research applications due to its ability to act as a versatile reagent in organic synthesis. It is commonly used in the synthesis of peptides, amides, and esters. Additionally, it has been used in the synthesis of antiviral and anticancer compounds.

properties

CAS RN

18183-53-4

Product Name

Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester

Molecular Formula

C10H19Cl3NO4P

Molecular Weight

354.6 g/mol

IUPAC Name

2,2,2-trichloro-N-dibutoxyphosphorylacetamide

InChI

InChI=1S/C10H19Cl3NO4P/c1-3-5-7-17-19(16,18-8-6-4-2)14-9(15)10(11,12)13/h3-8H2,1-2H3,(H,14,15,16)

InChI Key

FGWVWHHVAIIXGY-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(NC(=O)C(Cl)(Cl)Cl)OCCCC

Canonical SMILES

CCCCOP(=O)(NC(=O)C(Cl)(Cl)Cl)OCCCC

Other CAS RN

18183-53-4

synonyms

N-(Trichloroacetyl)phosporamidic acid dibutyl ester

Origin of Product

United States

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